3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)
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Overview
Description
3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) is a heterocyclic compound that features a bicyclic structure with nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in a single reaction . Another approach involves catalytic hydrogenation reactions, which also yield the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for 3-azabicyclo[3.1.0]hexane derivatives often utilize transition metal catalysis due to its efficiency and scalability. These methods include the use of photoredox catalysis and oxidative cyclopropanation, which provide high yields and are suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated bicyclic compounds .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound features an oxygen atom in place of the nitrogen atom found in 3-azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI).
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: This derivative has additional methyl groups, which can affect its chemical properties and biological activity.
Uniqueness
3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) is unique due to its specific bicyclic structure and the presence of both nitrogen and oxygen atoms. This combination of features contributes to its distinct chemical reactivity and potential for biological activity .
Properties
Molecular Formula |
C6H7NO2 |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C6H7NO2/c1-6-2-3(6)4(8)7-5(6)9/h3H,2H2,1H3,(H,7,8,9) |
InChI Key |
COOSDAIGFVXLLU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1C(=O)NC2=O |
Origin of Product |
United States |
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